Thiophene, 2-(1H-inden-2-yl)-

Description

Contextualization within Conjugated Organic Molecules

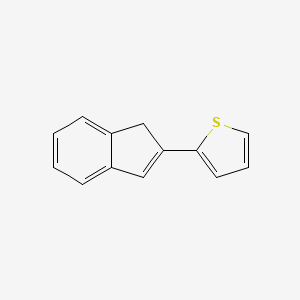

Thiophene (B33073), 2-(1H-inden-2-yl)- belongs to the broad class of conjugated organic molecules. These molecules are characterized by alternating single and multiple bonds, which results in a delocalized system of π-electrons across the molecular framework. This electron delocalization is responsible for many of the interesting electronic and optical properties of these materials, including their ability to conduct electricity and absorb and emit light. rsc.orgmdpi.com The combination of the electron-rich thiophene unit and the indene (B144670) moiety creates a unique conjugated system with tunable properties. researchgate.netnih.gov The study of such systems is crucial for the development of organic electronics, including organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.orgnih.gov

Historical Perspectives on Aryl-Heterocycle Linkages in Advanced Materials Research

The practice of linking aromatic (aryl) and heterocyclic rings is a long-standing strategy in the design of functional organic materials. The development of heterocyclic chemistry dates back to the 1800s, alongside the emergence of organic chemistry as a distinct field. researchgate.net Early work focused on the synthesis and understanding of the fundamental properties of these combined structures. Over the past few decades, research has increasingly focused on harnessing the unique properties that arise from the fusion of these different ring systems. nih.gov The direct arylation of heterocycles, a key synthetic method, has seen significant advancements, with the development of more efficient and cost-effective catalysts, such as those based on copper instead of more expensive metals like palladium. acs.org This has opened up new avenues for the creation of a vast library of aryl-heterocycle compounds for applications in pharmaceuticals and materials science. thieme-connect.comrsc.org The synthesis of thiophene-containing heterocyclic compounds, in particular, has attracted considerable attention due to their versatile biological and material properties. researchgate.net

Significance of the Thiophene-Indene Framework in Academic Inquiry

The specific framework of thiophene linked to an indene core has garnered significant interest within the academic community due to its potential in creating highly efficient organic electronic materials. nih.gov Theoretical studies using density functional theory (DFT) have been employed to investigate the optoelectronic properties of thiophene derivatives, highlighting their potential in organic photovoltaics. researchgate.net Researchers have designed and synthesized novel non-fullerene acceptors for organic solar cells based on indene and thiophene building blocks, achieving remarkable power conversion efficiencies. nih.govresearchgate.net The twisted molecular structure of some thiophene-indene derivatives can lead to low optical bandgaps and high molar extinction coefficients, properties that are highly desirable for light-harvesting applications. researchgate.netnih.gov The synthesis of various thiophene-indene derivatives and their subsequent characterization continue to be an active area of research, with the goal of fine-tuning their properties for specific applications in optoelectronics and beyond. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-inden-2-yl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10S/c1-2-5-11-9-12(8-10(11)4-1)13-6-3-7-14-13/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHAUADHQBNXGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C=C1C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449236 | |

| Record name | Thiophene, 2-(1H-inden-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150994-10-8 | |

| Record name | Thiophene, 2-(1H-inden-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Thiophene, 2 1h Inden 2 Yl

Precursor Synthesis Strategies

The successful synthesis of the target compound is contingent upon the efficient preparation of appropriately functionalized thiophene (B33073) and indene (B144670) building blocks. These precursors are designed to possess reactive groups that can participate in subsequent cross-coupling reactions.

Synthesis of Functionalized Thiophene Intermediates

A variety of functionalized thiophene intermediates can be synthesized to serve as precursors for cross-coupling reactions. The choice of intermediate depends on the specific coupling methodology to be employed.

For Suzuki-Miyaura coupling, 2-thienylboronic acid is a key reagent. Its synthesis can be achieved from 2-bromothiophene through a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup. harvard.edu

| Starting Material | Reagents | Product | Reference |

| 2-Bromothiophene | 1. n-BuLi, 2. B(OR)₃, 3. H₃O⁺ | 2-Thienylboronic acid | harvard.edu |

For Stille coupling, 2-(tributylstannyl)thiophene is the required organotin reagent. This compound is typically prepared by the reaction of 2-lithiothiophene (generated from thiophene or 2-bromothiophene) with tributyltin chloride. scielo.org.mx

| Starting Material | Reagents | Product | Reference |

| Thiophene | 1. n-BuLi, 2. Bu₃SnCl | 2-(Tributylstannyl)thiophene | scielo.org.mx |

| 2-Bromothiophene | 1. n-BuLi, 2. Bu₃SnCl | 2-(Tributylstannyl)thiophene | researchgate.net |

For Sonogashira coupling, 2-ethynylthiophene is a necessary precursor. It can be synthesized from 2-bromothiophene via a Sonogashira coupling with a protected acetylene, such as (trimethylsilyl)acetylene, followed by deprotection. researchgate.netntnu.no

| Starting Material | Reagents | Product | Reference |

| 2-Bromothiophene | 1. (Trimethylsilyl)acetylene, Pd catalyst, CuI, base, 2. K₂CO₃, MeOH | 2-Ethynylthiophene | researchgate.netntnu.no |

Synthesis of Substituted Indene Building Blocks

The synthesis of a suitably functionalized indene, such as 2-bromo-1H-indene , is crucial for the cross-coupling strategy. One common approach involves the bromination of indanone to produce 2-bromoindanone, which can then be reduced and dehydrated to yield 2-bromo-1H-indene. A general procedure for the synthesis of 2-bromoindene from 2-bromo-1-indanol involves heating in the presence of a zeolite catalyst. wikipedia.org

| Starting Material | Reagents | Product | Reference |

| 2-Bromo-1-indanol | H-β zeolite, chlorobenzene, 120 °C | 2-Bromo-1H-indene | wikipedia.org |

Alternatively, for Suzuki-Miyaura coupling, an indenylboronate ester can be prepared. A convenient method for the synthesis of 2-arylindenes proceeds via the Suzuki coupling of a 2-indenylboronate with aryl bromides, suggesting the feasibility of preparing and isolating the necessary indenylboron intermediate.

Catalytic Coupling Approaches

Palladium-catalyzed cross-coupling reactions are the cornerstone for connecting the thiophene and indene moieties. These methods offer a high degree of control and functional group tolerance.

Suzuki-Miyaura Cross-Coupling Methodologies for Thiophene, 2-(1H-inden-2-yl)-

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. In the context of synthesizing Thiophene, 2-(1H-inden-2-yl)-, this would involve the reaction of a thienylboronic acid with a haloindene, or an indenylboronic acid with a halothiophene. A study by Lee and Yun demonstrated the successful Suzuki coupling of 2-indenylboronate with various aryl bromides to form 2-arylindenes, providing a strong precedent for this approach. While the specific coupling with a thiophene derivative was not reported, the general conditions are applicable.

A plausible synthetic route would involve the coupling of 2-thienylboronic acid with 2-bromo-1H-indene . The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand, in the presence of a base.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Product |

| 2-Thienylboronic acid | 2-Bromo-1H-indene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Thiophene, 2-(1H-inden-2-yl)- |

The success of Suzuki-Miyaura couplings involving thienylboronic acids can be sensitive to the reaction conditions, including the choice of catalyst, base, and solvent, as highlighted in studies on similar systems.

Stille Cross-Coupling Reactions in the Synthesis of Thiophene, 2-(1H-inden-2-yl)-

The Stille coupling reaction provides an alternative pathway for the formation of the thiophene-indene bond, utilizing an organotin reagent. This reaction typically involves the coupling of an organostannane with an organic halide, catalyzed by a palladium complex. For the synthesis of the target compound, this would entail the reaction of 2-(tributylstannyl)thiophene with 2-bromo-1H-indene .

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Solvent | Product |

| 2-(Tributylstannyl)thiophene | 2-Bromo-1H-indene | Pd(PPh₃)₄ | Toluene or DMF | Thiophene, 2-(1H-inden-2-yl)- |

The Stille reaction is known for its tolerance of a wide range of functional groups, although the toxicity of the organotin reagents and byproducts is a notable drawback.

Sonogashira and Heck Coupling Variants for Thiophene, 2-(1H-inden-2-yl)- Analogues

The Sonogashira and Heck coupling reactions offer pathways to synthesize analogues of Thiophene, 2-(1H-inden-2-yl)-, where the thiophene and indene rings are connected by a linker.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. To synthesize an analogue of the target compound, 2-ethynylthiophene could be coupled with 2-bromo-1H-indene to yield 2-(2-(thiophen-2-yl)ethynyl)-1H-indene. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| 2-Ethynylthiophene | 2-Bromo-1H-indene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF or DMF | 2-(2-(Thiophen-2-yl)ethynyl)-1H-indene |

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. To form an analogue, thiophene could be coupled with an indenyl halide that possesses an exocyclic double bond, or an alkene-substituted thiophene could be coupled with a haloindene. For instance, the Heck reaction of 2-bromothiophene with an appropriate alkene precursor could be envisioned. The regioselectivity and stereoselectivity of the Heck reaction are important considerations in the synthesis of such analogues.

Direct Arylation Pathways

Direct arylation represents a powerful and atom-economical approach for the formation of carbon-carbon bonds between aromatic rings, avoiding the pre-functionalization often required in traditional cross-coupling reactions. These methods typically involve the activation of a C-H bond on one of the aromatic partners.

C-H Activation Strategies in the Synthesis of Thiophene, 2-(1H-inden-2-yl)-

The synthesis of Thiophene, 2-(1H-inden-2-yl)- via C-H activation would theoretically involve the coupling of a 2-halo-1H-indene with thiophene or, conversely, the reaction of a 2-halothiophene with 1H-indene. This approach is advantageous as it reduces the number of synthetic steps and the generation of metallic waste.

Palladium-catalyzed direct C-H arylation is a prominent strategy for coupling heteroaromatics like thiophene with aryl halides. mdpi.com In a potential synthesis of the target molecule, 1H-indene could be subjected to a palladium-catalyzed C-H activation in the presence of a 2-halothiophene, such as 2-bromothiophene. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by a concerted metalation-deprotonation (CMD) step where the C-H bond of the other aromatic partner is broken. Subsequent reductive elimination yields the desired biaryl product and regenerates the active palladium catalyst.

Key to the success of these reactions is the choice of catalyst, ligand, base, and solvent. For the direct arylation of thiophenes, palladium acetate (Pd(OAc)₂) is a commonly used catalyst precursor. mdpi.com The selection of an appropriate ligand is crucial for promoting the desired reactivity and selectivity. While phosphine ligands are often employed, phosphine-free systems have also been developed. The base, typically a carbonate or a carboxylate, plays a vital role in the C-H activation step.

A hypothetical reaction for the synthesis of Thiophene, 2-(1H-inden-2-yl)- using this strategy is outlined below:

Table 1: Hypothetical Reaction Conditions for C-H Activation Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature |

|---|

This table represents a plausible set of conditions based on known direct arylation reactions of thiophenes and other arenes. Specific optimization would be required for this particular transformation.

Novel Synthetic Routes and Green Chemistry Considerations

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Solvent-Free and Mechanochemical Synthesis of Thiophene, 2-(1H-inden-2-yl)-

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a compelling alternative to traditional solvent-based synthesis. By grinding solid reactants together, often with a catalytic amount of a liquid additive (liquid-assisted grinding or LAG), reactions can be carried out in the absence of bulk solvents, leading to a significant reduction in waste.

The Suzuki-Miyaura cross-coupling reaction, a versatile method for forming C-C bonds, has been successfully adapted to mechanochemical conditions. rsc.org A potential solvent-free synthesis of Thiophene, 2-(1H-inden-2-yl)- could involve the ball-milling of 2-bromo-1H-indene, thiophene-2-boronic acid, a palladium catalyst, and a solid base. The mechanical energy provided by the milling process facilitates the intimate mixing of the reactants and promotes the catalytic cycle. The addition of a small amount of an olefin additive has been shown to accelerate solid-state Suzuki-Miyaura couplings. rsc.org

Table 2: Plausible Mechanochemical Suzuki-Miyaura Reaction Parameters

| Reactant 1 | Reactant 2 | Catalyst | Base | Milling Conditions |

|---|

This table outlines a conceptual mechanochemical approach. The specific catalyst, base, and milling parameters would need to be experimentally determined.

Flow Chemistry Approaches for Thiophene, 2-(1H-inden-2-yl)- Production

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, scalable production. researchgate.netlianhe-aigen.com

The direct arylation of thiophenes has been successfully implemented in a continuous flow system. researchgate.net For the synthesis of Thiophene, 2-(1H-inden-2-yl)-, a solution of 1H-indene, 2-bromothiophene, a palladium catalyst, and a base could be pumped through a heated packed-bed reactor containing an immobilized catalyst or a solid-supported base. researchgate.net This setup allows for precise control over reaction parameters such as temperature and residence time, leading to potentially higher yields and purities compared to batch reactions. researchgate.net

A key benefit of flow chemistry in this context is the ability to use a packed-bed of a solid base, such as potassium carbonate, which simplifies purification as the base is contained within the reactor. researchgate.net This approach has been shown to be effective for the arylation of a variety of thiophene derivatives with aryl bromides, achieving high yields within residence times of 30-60 minutes. researchgate.net

Table 3: Representative Flow Chemistry Conditions for Direct Arylation of Thiophene

| Substrate 1 | Substrate 2 | Catalyst | Base | Reactor Type | Temperature | Residence Time | Yield |

|---|

This table is based on a reported flow process for the direct arylation of thiophenes and serves as a model for the potential synthesis of Thiophene, 2-(1H-inden-2-yl)-.

Advanced Spectroscopic Probing and Structural Elucidation of Thiophene, 2 1h Inden 2 Yl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule with the complexity of Thiophene (B33073), 2-(1H-inden-2-yl)-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for complete spectral assignment and conformational analysis.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Thiophene, 2-(1H-inden-2-yl)-

Two-dimensional (2D) NMR experiments are powerful methods that reveal correlations between different nuclei, allowing for the comprehensive structural elucidation of complex molecules like Thiophene, 2-(1H-inden-2-yl)-. By spreading the NMR information across two frequency axes, these techniques resolve spectral overlap and provide crucial connectivity data that is not available from 1D spectra alone.

Correlation Spectroscopy (COSY) is fundamental for identifying proton-proton (¹H-¹H) coupling networks within the molecule. In Thiophene, 2-(1H-inden-2-yl)-, COSY spectra would be expected to show correlations between adjacent protons in both the thiophene and indene (B144670) ring systems. For instance, the protons on the thiophene ring would exhibit cross-peaks corresponding to their vicinal couplings. Similarly, the protons of the indenyl group, including the aliphatic protons of the five-membered ring and the aromatic protons of the fused benzene (B151609) ring, would display a distinct set of COSY correlations, allowing for the tracing of the spin-spin coupling pathways.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This experiment is invaluable for assigning the carbon signals of Thiophene, 2-(1H-inden-2-yl)-. Each protonated carbon atom would give rise to a cross-peak, linking the ¹H and ¹³C chemical shifts. This allows for the unambiguous assignment of the carbons in both the thiophene and indene moieties.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between different structural fragments of the molecule. For Thiophene, 2-(1H-inden-2-yl)-, HMBC would be crucial in confirming the linkage between the thiophene and indenyl rings. Correlations would be expected between the protons of one ring system and the carbons of the other, providing definitive evidence for the 2-substitution pattern on both the thiophene and indene rings.

Nuclear Overhauser Effect Spectroscopy (NOESY) is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This technique is essential for determining the three-dimensional structure and preferred conformation of the molecule. For Thiophene, 2-(1H-inden-2-yl)-, NOESY could reveal through-space interactions between specific protons of the thiophene ring and the indenyl moiety, providing insights into the rotational orientation around the single bond connecting the two ring systems. researchgate.net

A hypothetical summary of expected 2D NMR correlations for Thiophene, 2-(1H-inden-2-yl)- is presented in the table below.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

| Thiophene H3 | Thiophene H4 | Thiophene C3 | Thiophene C2, C4, C5 | Indenyl protons (depending on conformation) |

| Thiophene H4 | Thiophene H3, H5 | Thiophene C4 | Thiophene C2, C3, C5 | Indenyl protons (depending on conformation) |

| Thiophene H5 | Thiophene H4 | Thiophene C5 | Thiophene C2, C4 | Indenyl protons (depending on conformation) |

| Indenyl CH₂ | Indenyl CH | Indenyl CH₂ | Indenyl C1, C2, C3, C3a | Thiophene protons (depending on conformation) |

| Indenyl CH | Indenyl CH₂ | Indenyl CH | Indenyl C1, C2, C3, C3a, C7a | Thiophene protons (depending on conformation) |

| Indenyl Ar-H | Other Indenyl Ar-H | Indenyl Ar-C | Other Indenyl Ar-C | Nearby aliphatic or thiophene protons |

Solid-State NMR Investigations of Thiophene, 2-(1H-inden-2-yl)- Polymorphs

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for the characterization of solid materials, including the study of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Polymorphs can exhibit different physical properties, and ssNMR is uniquely suited to probe the subtle structural differences between them at a molecular level.

For Thiophene, 2-(1H-inden-2-yl)-, ssNMR could be employed to identify and characterize different polymorphic forms that may arise during crystallization. The ssNMR spectra of different polymorphs would likely show variations in the ¹³C chemical shifts due to differences in the local electronic environments and intermolecular packing arrangements in the crystal lattice. These differences, although often small, can be resolved with high-resolution ssNMR techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS).

Furthermore, 2D ssNMR experiments, analogous to those used in solution, can provide detailed structural information about the polymorphs. For instance, 2D ¹³C-¹H Heteronuclear Correlation (HETCOR) experiments in the solid state can reveal through-space proximities between protons and carbons, offering insights into the packing of the molecules in the crystal lattice. Studies on thiophene-based materials have demonstrated the utility of ssNMR in characterizing polymeric backbone conformations and packing arrangements. dntb.gov.ua

The study of polymorphism in thiophene derivatives is an active area of research, as the solid-state packing can significantly influence the material's electronic and photophysical properties. d-nb.infoscialert.net Therefore, ssNMR investigations of Thiophene, 2-(1H-inden-2-yl)- would be crucial for understanding its solid-state behavior and for controlling its properties in potential applications.

A hypothetical comparison of ¹³C ssNMR chemical shifts for two polymorphs of Thiophene, 2-(1H-inden-2-yl)- is presented below.

| Carbon | Polymorph A (ppm) | Polymorph B (ppm) | Difference (ppm) |

| Thiophene C2 | 145.2 | 145.8 | 0.6 |

| Thiophene C3 | 127.5 | 127.1 | -0.4 |

| Thiophene C4 | 128.9 | 129.3 | 0.4 |

| Thiophene C5 | 125.0 | 124.7 | -0.3 |

| Indenyl C1 | 143.8 | 144.2 | 0.4 |

| Indenyl C2 | 140.1 | 140.9 | 0.8 |

| Indenyl C3 | 39.5 | 39.1 | -0.4 |

| Indenyl C3a | 145.6 | 146.0 | 0.4 |

| Indenyl C4 | 124.8 | 125.2 | 0.4 |

| Indenyl C5 | 126.7 | 126.3 | -0.4 |

| Indenyl C6 | 126.9 | 127.4 | 0.5 |

| Indenyl C7 | 121.1 | 121.5 | 0.4 |

| Indenyl C7a | 143.5 | 143.9 | 0.4 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. These methods are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

Attenuated Total Reflectance (ATR) FT-IR Studies of Thiophene, 2-(1H-inden-2-yl)-

Attenuated Total Reflectance (ATR) FT-IR is a convenient and widely used technique for obtaining the infrared spectrum of a solid or liquid sample with minimal sample preparation. For Thiophene, 2-(1H-inden-2-yl)-, the ATR-FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

The spectrum would likely show C-H stretching vibrations for the aromatic protons of both the thiophene and indene rings in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the CH₂ group in the indene ring would appear at lower wavenumbers, typically in the 2950-2850 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings would be observed in the 1600-1450 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is expected to appear in the fingerprint region, typically around 850-600 cm⁻¹. iosrjournals.org

A table of expected FT-IR vibrational frequencies for Thiophene, 2-(1H-inden-2-yl)- is provided below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-S Stretch (Thiophene) | 850 - 600 |

| C-H Bending (out-of-plane) | 900 - 675 |

Resonance Raman Spectroscopy for Electronic Structure Insights of Thiophene, 2-(1H-inden-2-yl)-

Resonance Raman (RR) spectroscopy is a powerful technique that can provide detailed information about the electronic structure of a molecule by selectively enhancing the vibrational modes that are coupled to an electronic transition. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule, the intensities of certain Raman bands can be enhanced by several orders of magnitude.

For Thiophene, 2-(1H-inden-2-yl)-, RR spectroscopy could be used to probe the nature of its electronic excited states. For example, if the excitation wavelength is in resonance with a π-π* transition involving the thiophene ring, the vibrational modes of the thiophene moiety, such as the C=C and C-S stretching modes, would be expected to be strongly enhanced. This would provide valuable information about the changes in geometry and bonding that occur upon electronic excitation. The technique has been successfully applied to study charge transfer enhancement in photosensitizers containing thiophene units. unist.ac.kr

A hypothetical set of Raman shifts for Thiophene, 2-(1H-inden-2-yl)- under resonance conditions is presented in the table below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C=C Stretch (Thiophene) | 1550 - 1450 |

| Aromatic C=C Stretch (Indene) | 1600 - 1500 |

| C-S Stretch (Thiophene) | 850 - 650 |

| Ring Breathing Modes | 1100 - 900 |

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption and Photoluminescence (PL) spectroscopy are key techniques for investigating the electronic properties of conjugated molecules. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing information about the electronic transitions within the molecule. PL spectroscopy, on the other hand, probes the emission of light from the molecule after it has been excited to a higher electronic state, giving insights into the nature of the excited state and the efficiency of radiative decay.

For Thiophene, 2-(1H-inden-2-yl)-, the UV-Vis absorption spectrum would be expected to show characteristic bands corresponding to π-π* transitions within the conjugated system formed by the thiophene and indene rings. The position and intensity of these absorption bands would be sensitive to the extent of conjugation and the electronic nature of the two ring systems. Studies on similar thiophene-indene derivatives have shown absorption maxima in the UV-A and visible regions. researchgate.net

The photoluminescence spectrum of Thiophene, 2-(1H-inden-2-yl)- would reveal its emissive properties. The wavelength of the emitted light would be longer than that of the absorbed light (a phenomenon known as the Stokes shift), and the quantum yield of emission would provide a measure of the efficiency of the radiative process. The PL properties of thiophene derivatives are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). nih.govsemanticscholar.org

A table summarizing the expected photophysical properties of Thiophene, 2-(1H-inden-2-yl)- is given below.

| Property | Expected Value |

| Absorption Maximum (λ_abs) | 300 - 400 nm |

| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | 400 - 500 nm |

| Stokes Shift | 50 - 100 nm |

| Fluorescence Quantum Yield (Φ_f) | 0.1 - 0.5 |

Electronic Transitions and Aromaticity Probing in Thiophene, 2-(1H-inden-2-yl)-

The electronic absorption spectrum of a molecule like Thiophene, 2-(1H-inden-2-yl)-, which contains both thiophene and indene ring systems, is expected to be characterized by π-π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugation between the thiophene and indene moieties would likely result in broad, intense absorption bands in the ultraviolet-visible (UV-Vis) region. mdpi.comsemanticscholar.org

The specific wavelengths (λmax) of these absorptions are influenced by the extent of conjugation and the electronic nature of the constituent aromatic rings. Thiophene-based materials are known for their tunable electronic properties, and the coupling with the indene system would further modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comresearchgate.netacs.org The energy gap between the HOMO and LUMO dictates the absorption wavelength, with more extended conjugation generally leading to a bathochromic (red) shift to longer wavelengths. semanticscholar.org

Fluorescence Quantum Yield and Lifetime Measurements of Thiophene, 2-(1H-inden-2-yl)-

Many thiophene derivatives are known to be fluorescent, and it is plausible that Thiophene, 2-(1H-inden-2-yl)- would exhibit this property. rsc.org Fluorescence occurs when a molecule in an excited electronic state returns to the ground state by emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. nih.gov

The fluorescence quantum yield of thiophene-based materials can vary widely and is sensitive to the molecular structure and the surrounding environment (e.g., solvent polarity). nih.govrikkyo.ac.jp For some thiophene derivatives, quantum yields can be quite high, making them suitable for applications in materials science and biology. rsc.orgrikkyo.ac.jp However, the inherent "heavy atom" effect of the sulfur in thiophene can also promote intersystem crossing to the triplet state, which can reduce the fluorescence quantum yield. nih.gov

The fluorescence lifetime (τF) is another critical parameter, representing the average time the molecule spends in the excited state before returning to the ground state. nih.govmdpi.com For many organic fluorophores, lifetimes are typically in the nanosecond range. researchgate.net Time-resolved fluorescence spectroscopy would be the technique used to measure this property. iphy.ac.cn The lifetime can be affected by various quenching processes, including aggregation, which can be mitigated in some systems. rsc.org For related thiophene-containing molecules, fluorescence lifetimes have been reported, and these values are often dependent on the specific molecular structure and solvent. nih.goviphy.ac.cn

X-ray Crystallography for Precise Molecular Architecture

Single-Crystal X-ray Diffraction Analysis of Thiophene, 2-(1H-inden-2-yl)-

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline molecule. uol.deuhu-ciqso.es To perform this analysis on Thiophene, 2-(1H-inden-2-yl)-, a suitable single crystal of the compound would first need to be grown. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern of spots (reflections) would be collected and analyzed. uol.desemanticscholar.org

The analysis of the diffraction data allows for the determination of the unit cell dimensions, bond lengths, bond angles, and torsion angles of the molecule. uhu-ciqso.esmdpi.com This would reveal the exact conformation of the molecule in the solid state, including the planarity of the thiophene and indene rings and the dihedral angle between them. Such structural details are crucial for understanding the molecule's electronic properties and how it packs in a crystal lattice. While no specific crystallographic data for Thiophene, 2-(1H-inden-2-yl)- is published, studies on similar thiophene-pyrazole and spiropyrrolidine-thiophene derivatives demonstrate the power of this technique in elucidating complex heterocyclic structures. semanticscholar.orgmdpi.com

A hypothetical data table for a single-crystal X-ray diffraction experiment is presented below to illustrate the type of information that would be obtained.

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| α (°) | 90 |

| β (°) | 102.5 |

| γ (°) | 90 |

| Volume (ų) | 1005.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.305 |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization of Thiophene, 2-(1H-inden-2-yl)-

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. unical.it Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). unical.it

This pattern is a fingerprint of the crystalline phase or phases present in the sample. icdd.comgovinfo.gov For Thiophene, 2-(1H-inden-2-yl)-, PXRD could be used to confirm the phase purity of a synthesized batch, identify different polymorphic forms if they exist, and determine the unit cell parameters of the crystal lattice. google.comarxiv.org Each crystalline form of a compound will produce a unique PXRD pattern. google.com

A representative table of PXRD data, as would be expected for a crystalline powder of the title compound, is shown below.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 12.8 | 6.91 | 85 |

| 17.7 | 5.01 | 100 |

| 18.4 | 4.82 | 70 |

| 21.6 | 4.11 | 65 |

| 24.0 | 3.70 | 90 |

| 26.6 | 3.35 | 50 |

Mass Spectrometry (MS) for Molecular Fragmentation and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition of Thiophene, 2-(1H-inden-2-yl)-

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the deduction of its elemental formula. iphy.ac.cnnih.gov For Thiophene, 2-(1H-inden-2-yl)-, with a molecular formula of C₁₃H₁₀S, the expected exact mass can be calculated. chemsynthesis.com

HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or five decimal places). chinesechemsoc.orgresearchgate.net By comparing the experimentally measured exact mass to the theoretical exact mass calculated for possible elemental formulas, the correct molecular formula can be unequivocally confirmed. nih.govnih.gov This is a standard and essential technique for the characterization of newly synthesized organic compounds. chinesechemsoc.orgresearchgate.net

The table below illustrates how HRMS data would be presented to confirm the elemental composition of the target compound.

| Ion | Theoretical m/z | Measured m/z | Difference (ppm) |

| [M+H]⁺ | 199.0576 | 199.0574 | -1.0 |

| [M+Na]⁺ | 221.0395 | 221.0392 | -1.4 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Thiophene, 2-(1H-inden-2-yl)-

Tandem mass spectrometry (MS/MS) serves as a powerful analytical technique for the structural elucidation of complex organic molecules by probing their fragmentation pathways. In the case of Thiophene, 2-(1H-inden-2-yl)-, MS/MS analysis provides definitive structural confirmation by inducing fragmentation of the precursor molecular ion and analyzing the resulting product ions. This process, often involving collision-induced dissociation (CID), offers a detailed fingerprint of the molecule's architecture.

The typical MS/MS experiment for Thiophene, 2-(1H-inden-2-yl)- begins with the ionization of the molecule, forming a precursor ion, [C₁₃H₁₀S]⁺˙, with a specific mass-to-charge ratio (m/z). This precursor ion is then isolated and subjected to energetic collisions with an inert gas, which induces fragmentation. The resulting fragment ions are subsequently mass-analyzed to generate a product ion spectrum.

The fragmentation of Thiophene, 2-(1H-inden-2-yl)- is anticipated to proceed through several characteristic pathways, primarily involving the cleavage of the bond linking the thiophene and indene moieties, as well as cleavages within the individual ring systems. The stability of the resulting fragments, such as the thiophenyl and indenyl cations, dictates the major fragmentation routes observed in the mass spectrum.

Key fragmentation pathways for Thiophene, 2-(1H-inden-2-yl)- are hypothesized to include the loss of the thiophene ring or the indene ring, leading to the formation of prominent fragment ions. For instance, cleavage of the C-C bond between the two ring systems can result in the formation of an indenyl cation or a thiophenyl radical, and vice-versa. Further fragmentation of these primary ions can also occur, providing additional structural information. The observation of ions corresponding to the thiophene and indene fragments provides strong evidence for the presence of these structural units within the parent molecule.

The detailed analysis of these fragmentation patterns allows for the unambiguous confirmation of the connectivity and identity of the constituent parts of Thiophene, 2-(1H-inden-2-yl)-, reinforcing the structural data obtained from other spectroscopic methods.

Interactive Data Table: Predicted MS/MS Fragmentation of Thiophene, 2-(1H-inden-2-yl)-

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

| 198.05 | 165.04 | Biphenylene radical cation | HS |

| 198.05 | 115.05 | Indenyl cation | C₄H₃S |

| 198.05 | 83.02 | Thiophenyl cation | C₉H₇ |

Theoretical and Computational Investigations of Thiophene, 2 1h Inden 2 Yl

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT has become a standard method for investigating the structural and electronic properties of organic molecules. sciforum.net For π-conjugated systems like Thiophene (B33073), 2-(1H-inden-2-yl)-, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), can accurately predict molecular geometries and electronic parameters. sciforum.netresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic transitions, stability, and reactivity of a molecule. mdpi.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular reactivity and the energy required for electronic excitation. chemicalpapers.com

In conjugated systems like Thiophene, 2-(1H-inden-2-yl)-, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic framework. researchgate.net DFT calculations on structurally similar molecules, such as (E)-2-(thiophen-2-ylmethylene)-2,3-dihydro-1H-inden-1-one, show that the HOMO is primarily distributed over the electron-rich thiophene and indene (B144670) moieties. researchgate.netresearchgate.net The LUMO is also delocalized across the π-conjugated system, indicating that the molecule can readily participate in electronic transitions. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and potential for charge transfer within the molecule. chemicalpapers.com

Global reactivity descriptors, which provide insight into the chemical behavior of the molecule, can be derived from the HOMO and LUMO energies. mdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Related Thiophene-Indene System Data derived from computational studies on (E)-2-(thiophen-2-ylmethylene)-2,3-dihydro-1H-inden-1-one, a structurally analogous compound. sciforum.netresearchgate.net

| Parameter | Symbol | Value (eV) | Formula |

| Highest Occupied Molecular Orbital | EHOMO | -6.04 | - |

| Lowest Unoccupied Molecular Orbital | ELUMO | -2.31 | - |

| Energy Gap | ΔE | 3.73 | ELUMO - EHOMO |

| Ionization Potential | I | 6.04 | -EHOMO |

| Electron Affinity | A | 2.31 | -ELUMO |

| Chemical Hardness | η | 1.865 | (I - A) / 2 |

| Chemical Softness | S | 0.536 | 1 / η |

| Electronegativity | χ | 4.175 | (I + A) / 2 |

| Chemical Potential | µ | -4.175 | -χ |

| Electrophilicity Index | ω | 4.67 | µ² / (2η) |

Electrostatic Potential Mapping of Thiophene, 2-(1H-inden-2-yl)-

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which govern intermolecular interactions. libretexts.orgresearchgate.net

For Thiophene, 2-(1H-inden-2-yl)-, the MEP map is expected to show distinct regions of charge.

Negative Potential (Red/Yellow): The most electron-rich areas are anticipated to be located around the sulfur atom of the thiophene ring due to its lone pairs of electrons and over the π-electron clouds of both the thiophene and indene aromatic systems. researchgate.netresearchgate.net These regions are susceptible to electrophilic attack.

Positive Potential (Blue): Electron-deficient regions are primarily associated with the hydrogen atoms attached to the carbon framework. These sites are favorable for nucleophilic interactions. researchgate.net

Neutral Potential (Green): Areas with intermediate potential are typically found on the carbon backbone of the molecule. csic.es

The MEP analysis for the related compound (E)-2-(thiophen-2-ylmethylene)-2,3-dihydro-1H-inden-1-one confirms that negative potential is concentrated on the electronegative atoms (sulfur and oxygen in that case), while positive potential surrounds the hydrogen atoms. researchgate.net

Theoretical vibrational frequency calculations using DFT methods can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By correlating these calculated frequencies with experimental data, a detailed assignment of vibrational modes can be achieved. For thiophene-containing compounds, characteristic vibrational modes have been well-established through both experimental and computational studies. psu.eduiosrjournals.org

For Thiophene, 2-(1H-inden-2-yl)-, the following vibrational modes would be expected:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretching: These vibrations within the thiophene and indene rings give rise to multiple bands in the 1650-1430 cm⁻¹ range. researchgate.net

C-S Stretching: The stretching of the carbon-sulfur bonds in the thiophene ring is expected to appear in the 850-600 cm⁻¹ region. iosrjournals.org

Ring Vibrations: The breathing and deformation modes of the thiophene and indene rings contribute to a complex pattern of bands in the fingerprint region (< 1500 cm⁻¹). iosrjournals.org

Table 2: Expected Correlation of Calculated Vibrational Frequencies for Thiophene-Containing Moieties Based on general data for substituted thiophenes from computational and experimental studies. nih.goviosrjournals.orgresearchgate.net

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3050 |

| Aliphatic C-H Stretch (in 1H-indene) | 2950 - 2850 |

| Aromatic C=C Stretch | 1530 - 1350 |

| C-S Ring Stretch | 852 - 637 |

| C-H Out-of-Plane Bending | 900 - 700 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. semanticscholar.org This includes conformational changes and how molecules interact with each other in a condensed phase (e.g., liquid or solid state).

It is predicted that Thiophene, 2-(1H-inden-2-yl)- has two primary low-energy conformations:

Anti Conformation: A quasi-planar arrangement where the sulfur atom of the thiophene ring is oriented away from the five-membered ring of the indene system. This is typically the global energy minimum due to reduced steric hindrance. nsf.gov

Syn Conformation: A quasi-planar arrangement where the sulfur atom is oriented toward the five-membered ring of the indene system. This conformation is generally a local minimum, slightly higher in energy than the anti form. nsf.gov

The energy barrier for rotation between these two conformations can be calculated, providing insight into the molecule's flexibility at different temperatures. nsf.gov

In the solid state or in concentrated solutions, π-conjugated molecules like Thiophene, 2-(1H-inden-2-yl)- have a tendency to self-assemble or aggregate. researchgate.net This aggregation is driven by non-covalent interactions, primarily π–π stacking between the flat aromatic surfaces of adjacent molecules. nih.gov

MD simulations can model this aggregation process. By simulating a system with many molecules, one can observe the formation of clusters and analyze their structure. nih.gov Key findings from such simulations would include:

Preferred Stacking Arrangement: Molecules may adopt specific orientations, such as face-to-face or offset stacking, to maximize attractive interactions.

Intermolecular Distances: The simulations can provide average distances between stacked rings, which are typically in the range of 3.5-4.0 Å for π–π interactions.

Role of Heteroatoms: The sulfur atoms in the thiophene rings can also participate in intermolecular S-S interactions, which can further stabilize the aggregated structures, sometimes leading to red-shifted emission spectra in the solid state. semanticscholar.org

Radial Distribution Functions (RDFs): Analysis of RDFs, for instance between the sulfur atoms of neighboring molecules, can provide a quantitative measure of the degree of ordering and aggregation in the simulated system. nih.gov

Quantum Chemical Studies of Reaction Mechanisms Involving Thiophene, 2-(1H-inden-2-yl)-

While direct quantum chemical studies on the reaction mechanisms of Thiophene, 2-(1H-inden-2-yl)- are not extensively documented, insights can be drawn from computational investigations of related thiophene and indenyl compounds. These studies provide a foundational understanding of potential reaction pathways, such as electrophilic substitution, oxidation, and metal-catalyzed cross-coupling reactions.

Theoretical studies on the atmospheric oxidation of thiophene, for instance, have identified mechanisms such as direct hydrogen abstraction and addition-elimination pathways. nih.gov The reaction of thiophene with hydroxyl (OH) radicals, a key atmospheric oxidant, has been computationally explored, revealing the intricate potential energy surfaces and the formation of various intermediates and products. nih.gov Similarly, the reaction of thiophene with the nitrate (B79036) radical (NO₃) in the gas phase has been the subject of computational investigation. nih.gov

For Thiophene, 2-(1H-inden-2-yl)-, the presence of the indenyl moiety introduces additional complexity and reactivity. The indenyl ligand is known for the "indenyl effect," which facilitates ligand substitution in organometallic complexes through η⁵ to η³ haptotropic shifts. researchgate.net This suggests that in the context of transition metal-catalyzed reactions, the indenyl group could play a significant role in the reaction mechanism.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions. researchgate.net Such calculations can determine the structures of reactants, transition states, and products, as well as the associated activation energies and reaction enthalpies. This information is crucial for predicting the feasibility and selectivity of a given reaction.

A hypothetical reaction mechanism for the electrophilic substitution on the thiophene ring of Thiophene, 2-(1H-inden-2-yl)- could be investigated using DFT. The calculations would likely reveal the preferred site of substitution (α or β position of the thiophene ring) based on the stability of the resulting carbocation intermediate, which is influenced by the electronic effects of the indenyl substituent.

Computational Design and Prediction of Novel Thiophene, 2-(1H-inden-2-yl)- Derivatives

The computational design of novel derivatives of Thiophene, 2-(1H-inden-2-yl)- is a promising avenue for tailoring its properties for specific applications, particularly in materials science. By systematically modifying the molecular structure and employing quantum chemical calculations, it is possible to predict the electronic and optical properties of new compounds before their synthesis.

The primary focus of such computational design is often on tuning the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic absorption and emission spectra, as well as the charge transport properties of the molecule. researchgate.net

For instance, the introduction of electron-donating or electron-withdrawing groups at various positions on the thiophene or indenyl rings can significantly alter the HOMO and LUMO energy levels. DFT calculations can be employed to predict these changes with a reasonable degree of accuracy. nih.gov

A common strategy in the design of organic electronic materials is the creation of donor-π-acceptor (D-π-A) or acceptor-donor-acceptor (A-D-A) architectures. semanticscholar.org In this context, Thiophene, 2-(1H-inden-2-yl)- could serve as a donor or a π-bridge. Computational studies can help in the selection of suitable acceptor moieties to be attached to the parent molecule to achieve desired electronic properties. For example, attaching strong electron-withdrawing groups like dicyanovinylene or 1,1-dicyanomethylene-3-indanone has been shown to lower the LUMO level and reduce the HOMO-LUMO gap in related thiophene-based systems. semanticscholar.orgnih.gov

The following table illustrates how different substituents could hypothetically modulate the electronic properties of Thiophene, 2-(1H-inden-2-yl)- derivatives, based on general principles observed in related computational studies.

| Derivative | Substituent | Predicted Effect on HOMO | Predicted Effect on LUMO | Predicted Effect on HOMO-LUMO Gap |

| 1 | -H (Parent Molecule) | Baseline | Baseline | Baseline |

| 2 | -NO₂ (Electron-withdrawing) | Lowered | Significantly Lowered | Decreased |

| 3 | -OCH₃ (Electron-donating) | Raised | Slightly Raised | Decreased |

| 4 | -CN (Electron-withdrawing) | Lowered | Lowered | Decreased |

| 5 | -N(CH₃)₂ (Strong electron-donating) | Significantly Raised | Raised | Significantly Decreased |

This table is illustrative and based on general trends in computational chemistry. Actual values would require specific DFT calculations for each derivative.

Furthermore, computational methods can be used to predict other important properties of novel derivatives, such as their charge mobility, reorganization energy, and solubility, which are all crucial for their performance in electronic devices. These theoretical predictions can guide synthetic chemists in prioritizing the most promising candidates for experimental realization, thereby accelerating the discovery of new functional materials.

Reactivity and Mechanistic Pathways of Thiophene, 2 1h Inden 2 Yl

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) and Indene (B144670) Moieties

Halogenation of Thiophene, 2-(1H-inden-2-yl)-

Halogenation of thiophenes proceeds readily. wikipedia.org For 2-substituted thiophenes like 2-phenylthiophene (B1362552), a close analog to the title compound, halogenation with agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically yields the 5-halo-2-phenylthiophene as the major product. semanticscholar.org The reaction rate is significantly faster than that of benzene (B151609), with thiophene brominating approximately 10^7 times faster. wikipedia.org The reaction of 2-phenylthiophene with bromine can be catalyzed by iron(III) bromide. numberanalytics.com It is anticipated that "Thiophene, 2-(1H-inden-2-yl)-" would follow a similar pattern, with halogenation favoring the C5 position of the thiophene ring.

Table 1: Predicted Halogenation Products of Thiophene, 2-(1H-inden-2-yl)-

| Reagent | Predicted Major Product |

| N-Bromosuccinimide (NBS) | 2-(1H-inden-2-yl)-5-bromothiophene |

| N-Chlorosuccinimide (NCS) | 2-(1H-inden-2-yl)-5-chlorothiophene |

| Iodine/Nitric Acid | 2-(1H-inden-2-yl)-5-iodothiophene |

Nitration and Sulfonation Studies of Thiophene, 2-(1H-inden-2-yl)-

Nitration of 2-phenylthiophene has been shown to yield a mixture of isomers. sciforum.netchemsrc.comsigmaaldrich.com The use of nitric acid in acetic anhydride (B1165640) can lead to a mixture of 5-nitro-2-phenylthiophene and 3-nitro-2-phenylthiophene, along with dinitrated products. sciforum.net Selective nitration at the 5-position can be challenging due to the activating nature of the phenyl group. For instance, nitration of 2-methyl-3-phenylthiophene (B176300) with nitric and sulfuric acids selectively targets the 5-position. vulcanchem.com

Sulfonation of thiophenes can be achieved using reagents like chlorosulfuric acid or a complex of sulfur trioxide and N,N-dimethylformamide (DMF). oup.com For 2-phenylthiophene, heating with a DMF-SO₂Cl₂ complex can produce the corresponding sulfonyl chloride. oup.com It is expected that "Thiophene, 2-(1H-inden-2-yl)-" would undergo sulfonation primarily at the C5 position of the thiophene ring.

Table 2: Predicted Nitration and Sulfonation Products of Thiophene, 2-(1H-inden-2-yl)-

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-(1H-inden-2-yl)-5-nitrothiophene and other isomers |

| Sulfonation | H₂SO₃Cl or DMF-SO₂Cl₂ | 2-(1H-inden-2-yl)thiophene-5-sulfonyl chloride |

Nucleophilic Reactions and Ring Opening Possibilities

The electron-rich thiophene ring is generally resistant to nucleophilic aromatic substitution unless activated by a strong electron-withdrawing group. edurev.inst-andrews.ac.uk However, substituted thiophenes with leaving groups like halogens can undergo nucleophilic substitution. numberanalytics.com For instance, 2-bromo-5-nitrothiophene (B82342) readily reacts with nucleophiles. edurev.inuoanbar.edu.iq

Ring-opening of the thiophene ring can occur under specific conditions. Birch reduction of certain thiophene derivatives, followed by alkylation, can lead to selective C-S bond cleavage. oup.com Aryllithium reagents have also been shown to induce ring-opening in fused thiophene systems like dithieno[2,3-b:3',2'-d]thiophene. beilstein-journals.org Thiophene-1,1-dioxides, formed by oxidation of the sulfur atom, are more susceptible to ring-opening reactions with various nucleophiles. tandfonline.com

Redox Chemistry and Electrochemistry of Thiophene, 2-(1H-inden-2-yl)-

The redox behavior of thiophene derivatives is of significant interest, particularly in the context of materials science. mdpi.com The thiophene ring can be both oxidized and reduced.

Cyclic Voltammetry Studies for Oxidation Potentials of Thiophene, 2-(1H-inden-2-yl)-

Reduction Mechanisms of Thiophene, 2-(1H-inden-2-yl)-

Reduction of the thiophene ring can be achieved under various conditions. Catalytic hydrogenation using catalysts like Raney nickel can lead to desulfurization and the formation of the corresponding saturated hydrocarbon chain. researchgate.net This method is widely used in organic synthesis. The Birch reduction, using a metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol, can also reduce the thiophene ring. oup.com The specific products of reduction depend on the substituents present on the thiophene ring and the reaction conditions employed. For "Thiophene, 2-(1H-inden-2-yl)-", reduction could potentially lead to the saturation of the thiophene ring, the indene double bond, or both, as well as desulfurization.

Photochemical Transformations and Degradation Pathways

The photochemical behavior of Thiophene, 2-(1H-inden-2-yl)- is complex, involving reactions characteristic of both the thiophene and indene components. Exposure to ultraviolet (UV) radiation can initiate a variety of transformations, including isomerizations, cycloadditions, and oxidative degradation. kiwa.comhollandcolours.com The specific pathway taken is often dependent on factors such as the wavelength of irradiation, the solvent, and the presence of oxygen or other reactive species.

One of the notable photochemical reactions of 2-substituted thiophenes is their isomerization to the corresponding 3-substituted derivatives. netsci-journal.com This rearrangement is believed to proceed through the formation of an intermediate Dewar thiophene structure upon photoexcitation. netsci-journal.com For Thiophene, 2-(1H-inden-2-yl)-, this pathway would lead to the formation of its isomer, Thiophene, 3-(1H-inden-2-yl)-.

The alkene-like double bond within the cyclopentene (B43876) ring of the indene moiety makes the molecule susceptible to [2+2] photodimerization. This type of reaction is common for compounds with activated double bonds and typically occurs in the solid state or in concentrated solutions upon UV irradiation. researchgate.netresearchgate.net The photodimerization can result in the formation of a cyclobutane (B1203170) ring, linking two molecules in a head-to-head or head-to-tail fashion. iucr.org Studies on analogous cyclic chalcone (B49325) derivatives have shown that while the geometric criteria for such reactions may be met, intermolecular interactions within the crystal lattice can inhibit the cycloaddition. researchgate.netresearchgate.net Thiophene derivatives have also been shown to undergo photodimerization, suggesting another potential pathway for this compound. nsf.gov

| Reaction Type | Description | Potential Products | Governing Factors |

|---|---|---|---|

| Photoisomerization | Rearrangement of the substituent position on the thiophene ring via a Dewar thiophene intermediate. netsci-journal.com | Thiophene, 3-(1H-inden-2-yl)- | Wavelength of UV light, solvent. |

| [2+2] Photodimerization | Cycloaddition reaction involving the double bond of the indene moiety of two separate molecules. researchgate.netiucr.org | Head-to-head or head-to-tail cyclobutane dimers. | Concentration, solid-state packing, molecular mobility. |

| Photooxidation | Oxygen-dependent degradation initiated by UV light, primarily affecting the thiophene ring. nih.gov | Oxygenated thiophene derivatives, ring-opened products. | Presence of O₂, photosensitizers. |

Pericyclic Reactions and Rearrangements Involving the Indene Moiety

The indene moiety of Thiophene, 2-(1H-inden-2-yl)- is capable of undergoing several types of pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. msu.edualchemyst.co.uk These reactions are fundamental to both the synthesis and the reactivity of indene derivatives and include electrocyclic reactions and sigmatropic rearrangements.

Electrocyclic Reactions

Electrocyclization is a key pericyclic reaction often employed in the synthesis of the indene ring system itself. The Nazarov cyclization, a 4π-electron conrotatory electrocyclic ring closure of a divinyl ketone or a similar pentadienyl cation, is a classic method for forming the five-membered ring of cyclopentenones and, by extension, indene derivatives. wikipedia.orgorganic-chemistry.orgrsc.orgthermofisher.com While the forward reaction is a synthetic tool, the principles of electrocyclization govern the stability and potential reverse reactions (electrocyclic ring-opening) of the indene system under thermal or photochemical conditions, although ring-opening is generally disfavored due to the stability of the aromatic system. nih.govmasterorganicchemistry.com

Sigmatropic Rearrangements

The most prominent pericyclic reaction for 1H-indene systems is the nsf.govnih.gov-sigmatropic hydrogen shift. wikipedia.org This is an intramolecular rearrangement where a sigma-bonded hydrogen atom at the C1 position migrates to the C5 position (which is the C2 position of the indenyl system) across the π-system of the cyclopentadiene (B3395910) portion of the molecule. wikipedia.orglibretexts.org This process is thermally allowed and proceeds suprafacially, meaning the hydrogen atom remains on the same face of the π-system throughout the migration.

For Thiophene, 2-(1H-inden-2-yl)-, this rearrangement would result in the formation of its tautomer, 2-(thiophen-2-yl)-3H-indene. This migration of the double bond from the 1,2-position to the 2,3-position can significantly alter the chemical properties and reactivity of the molecule. This type of rearrangement is often facile in indene systems due to the geometric constraints of the ring holding the termini of the pentadienyl system in close proximity.

Other, more complex sigmatropic rearrangements, such as the wikipedia.orgwikipedia.org-sigmatropic Cope or Claisen rearrangements, are also known in related systems and are powerful tools for forming new carbon-carbon bonds. msu.eduacs.orgscispace.com For instance, substituted benzyl (B1604629) alkynyl ethers can undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization to yield indanone and indene structures. acs.orgscispace.com While not a direct reaction of the pre-formed Thiophene, 2-(1H-inden-2-yl)-, these reactions highlight the inherent versatility of the structural motifs involved.

| Reaction Type | Description | Key Intermediate/Transition State | Resulting Structure |

|---|---|---|---|

| Electrocyclization (Nazarov) | A 4π conrotatory ring-closure used in the synthesis of the indene core. wikipedia.orgorganic-chemistry.org | Pentadienyl cation | Cyclopentenone precursor to indene |

| nsf.govnih.gov-Sigmatropic Hydrogen Shift | Thermally allowed, suprafacial migration of a hydrogen from C1 to C2 of the indene ring. wikipedia.orglibretexts.org | Cyclic 6-electron transition state | 2-(Thiophen-2-yl)-3H-indene |

| wikipedia.orgwikipedia.org-Sigmatropic Rearrangement (e.g., Claisen) | Concerted rearrangement in related precursor molecules (e.g., allyl vinyl ethers) to form indene skeletons. msu.eduacs.org | Chair-like 6-membered transition state | Rearranged indanone/indene precursors |

Functionalization and Derivatization Strategies for Thiophene, 2 1h Inden 2 Yl

Post-Synthetic Modification of Thiophene (B33073), 2-(1H-inden-2-yl)-

Post-synthetic modification allows for the alteration of the core Thiophene, 2-(1H-inden-2-yl)- structure after its initial synthesis. This approach provides a powerful means to introduce a wide array of functional groups, enabling the fine-tuning of its physical and electronic properties.

Attachment of Solubilizing Chains to Thiophene, 2-(1H-inden-2-yl)-

The attachment of solubilizing side chains is a critical strategy for improving the processability of conjugated materials, which are often plagued by poor solubility. mdpi.comuky.eduresearchgate.net For Thiophene, 2-(1H-inden-2-yl)-, long alkyl or alkoxy chains can be introduced onto either the thiophene or the indene (B144670) ring to enhance solubility in common organic solvents, which is essential for solution-based fabrication techniques used in organic electronics. nsf.govnih.gov

The length and branching of these alkyl chains can significantly influence the material's solubility and solid-state packing. uky.edursc.orgresearchgate.net For instance, studies on diketopyrrolopyrrole-alt-quaterthiophene polymers have shown that shorter side chains can favor different crystalline phases compared to longer side chains, which in turn affects the material's absorption spectrum and charge carrier mobility. rsc.org Similarly, incorporating bulky, branched alkyl chains close to a polymer backbone has been shown to solubilize otherwise poorly soluble copolymers without significantly altering their electronic properties. uky.edu These principles can be directly applied to the Thiophene, 2-(1H-inden-2-yl)- system. Standard synthetic methods, such as the alkylation of a lithiated intermediate of the parent compound, could be employed to append these solubilizing groups. google.com

Table 1: Examples of Solubilizing Chains and Their Effects on Conjugated Polymers

| Polymer System | Solubilizing Chain | Observed Effect |

| Diketopyrrolopyrrole-alt-quaterthiophene | Hexyl vs. Pentadecyl | Controls the formation of distinct semi-crystalline phases (β1 and β2), affecting π–π stacking distance and charge mobility. rsc.org |

| PBDTTFB Copolymers | Branched alkyl chains | Increased solubility without significantly altering absorption profiles or oxidation potentials. uky.edu |

| Thiophene-Quinoxaline Copolymers | Oligo(ethylene glycol) (OEG) | Confers hydrophilicity, allowing processing from water:ethanol mixtures and enabling solid-state ion mobility. researchgate.net |

| Tri-heterocyclic Pyrrole-Thiophene-Pyrrole | Various n-substituents (polar/nonpolar) | The nature and length of the chain play a relevant role in the electrochemical behavior and solid-state morphology. researchgate.net |

Incorporation of Electron-Donating and Electron-Withdrawing Groups onto Thiophene, 2-(1H-inden-2-yl)-

A key strategy for tuning the optoelectronic properties of conjugated molecules is the incorporation of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). nih.govmdpi.com Attaching EDGs (e.g., alkoxy, amino, alkylthio) or EWGs (e.g., cyano, nitro, fluoro, carboxylate) to the Thiophene, 2-(1H-inden-2-yl)- backbone can modulate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comresearchgate.netrsc.orgrsc.org

Generally, the introduction of EDGs tends to raise the HOMO energy level, while EWGs tend to lower the LUMO energy level. researchgate.netrsc.orgrsc.org This tuning of frontier molecular orbitals directly impacts the material's band gap, absorption and emission spectra, and charge transport characteristics. mdpi.comnih.gov For example, in a study of dithienylethene derivatives, incorporating electron-donating triphenylamine (B166846) groups facilitated a key photochemical reaction, whereas substituting with an electron-withdrawing pyromellitic diimide unit had the opposite effect. nih.gov Similarly, studies on bibenzo[c]thiophene derivatives demonstrated that increasing the number of EDG or EWG substituents on the thiophene ring leads to an increase in the HOMO level or a decrease in the LUMO level, respectively, resulting in a reduced band gap. rsc.orgrsc.org

These functional groups can be introduced onto the thiophene ring of Thiophene, 2-(1H-inden-2-yl)- through various electrophilic aromatic substitution reactions, or onto the indene moiety via established functionalization chemistry.

Table 2: Effect of Electron-Donating/Withdrawing Groups on the Electronic Properties of Thiophene-Based Systems

| Molecule/System | Functional Group (Type) | Effect on HOMO (eV) | Effect on LUMO (eV) | Effect on Band Gap (Eg) |

| 2,2′-bi[3,2-b]thienothiophene Derivatives | Dicyanovinylene (EWG) | -5.46 | -3.41 | Decrease (2.05 eV) |

| 2,2′-bi[3,2-b]thienothiophene Derivatives | 1,1-dicyanomethylene-3-indanone (Stronger EWG) | -5.73 | -4.29 | Further Decrease (1.44 eV) |

| 3,4-phenylenedioxy-thiophene (PheDOT) Polymers | CF3 (EWG) | Decrease (by 0.58 eV vs. unsubstituted) | Decrease | Almost unaffected |

| Thienyl Diketopyrrolopyrrole (DPP) Derivatives | Indandione (IDM) (Stronger EWG vs. ID) | -5.87 | -4.41 | Narrower (1.46 eV) |

| Thienyl Diketopyrrolopyrrole (DPP) Derivatives | Indandione (ID) (EWG) | -5.81 | -4.21 | Wider (1.60 eV) |

Data synthesized from multiple sources for illustrative purposes. nih.govresearchgate.netnih.gov

Synthesis of Thiophene, 2-(1H-inden-2-yl)- Based Oligomers

The Thiophene, 2-(1H-inden-2-yl)- unit can serve as a monomer for the construction of well-defined oligomers. These oligomers are valuable as model compounds for understanding the properties of related polymers and as active materials themselves. The most common and effective methods for synthesizing thiophene-based oligomers are transition-metal-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings. nih.govacs.orgrsc.orgrsc.orgnih.govmdpi.com

To be used in these reactions, the Thiophene, 2-(1H-inden-2-yl)- monomer must first be functionalized with appropriate reactive groups. For Suzuki coupling, this typically involves introducing boronic acid or boronate ester groups. rsc.orgmdpi.comscirp.org For Stille coupling, organotin reagents like trimethylstannyl groups are required. nih.govacs.orgacs.org The monomer would be coupled with itself (for homooligomers) or with other functionalized monomers (for co-oligomers). These reactions offer high efficiency and good tolerance for a wide range of functional groups. rsc.orgrsc.org

Table 3: Representative Thiophene-Based Oligomers and Synthesis Methods

| Oligomer Type | Synthesis Method | Key Features |

| Mixed Thiophene/Furan Oligomers | Stille Coupling | Enabled synthesis of oligomers with up to 11 rings. nih.govacs.org |

| Butterfly-shaped Thieno[3,2-b]thiophene (B52689) Oligomers | Suzuki and Stille Coupling | Optical and thermal properties tuned by varying substituents and conjugation length. rsc.org |

| Six-ring Oligothiophenes | Stille and Oxidative Homocoupling | Studied the effect of ring fusion position on electronic properties. nih.gov |

| Terthiophene Derivatives | Suzuki Coupling | Most common choice for terthiophene synthesis due to good yields (50-90%) and functional group compatibility. mdpi.com |

Design of Extended Conjugated Systems Utilizing Thiophene, 2-(1H-inden-2-yl)-

The Thiophene, 2-(1H-inden-2-yl)- moiety is an excellent building block for designing larger, extended π-conjugated systems. Such systems are the foundation of modern organic semiconductors used in applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.orgrsc.org A prevalent design strategy is the creation of donor-acceptor (D-A) copolymers, where electron-rich (donor) units are alternated with electron-poor (acceptor) units along the conjugated backbone. mdpi.comrsc.org

The Thiophene, 2-(1H-inden-2-yl)- unit, with its electron-rich thiophene ring, can act as a donor component. mdpi.com It can be polymerized with various acceptor monomers to create D-A polymers. Furthermore, the indene portion of the molecule is structurally related to acceptor units like 2-(2,3-dihydro-3-oxo-1H-inden-1-ylidene) propanedinitrile (INCN), which are commonly used as terminal acceptor groups in high-performance non-fullerene acceptors for OPVs. nih.govnih.gov This suggests that the Thiophene, 2-(1H-inden-2-yl)- scaffold could be modified to create novel D-A molecules where the indenyl part is transformed into a potent acceptor.

Extending the conjugation, either along the main chain or through side-chain engineering, has been shown to be an effective strategy for improving material performance. rsc.orgrsc.org For example, extending the conjugation of a polymer backbone by adding thiophene units can redshift light absorption and narrow the bandgap. rsc.org Fusing aromatic rings, such as creating thieno[3,2-b]thiophene structures from thiophene, leads to more rigid, planar backbones, which can enhance intermolecular π-π stacking and improve charge transport. nih.govmdpi.com Therefore, Thiophene, 2-(1H-inden-2-yl)- provides a versatile platform for building complex, high-performance conjugated systems through established polymerization and molecular design principles. nih.gov

General information on the polymerization of thiophene and its various other derivatives is widely available, as is research on the use of different polythiophenes in electronic devices. However, the unique substitution of the indenyl group at the 2-position of the thiophene ring appears to be a novel area of research with no published data in the public domain that could be retrieved.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline, as no research findings, data tables, or specific examples related to "Thiophene, 2-(1H-inden-2-yl)-" could be located. The creation of the requested content would require speculation and fabrication of data, which falls outside the scope of a factual and evidence-based response.

Table of Compounds Mentioned

As no specific compounds could be discussed within the framework of the requested article, a table of compounds cannot be generated.

Polymerization and Advanced Materials Development Incorporating Thiophene, 2 1h Inden 2 Yl

Application of Thiophene (B33073), 2-(1H-inden-2-yl)- Derived Polymers in Organic Electronics

Thiophene, 2-(1H-inden-2-yl)- for Organic Field-Effect Transistors (OFETs)

There are currently no research findings available on the synthesis, characterization, or performance of polymers derived from Thiophene, 2-(1H-inden-2-yl)- for use as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). The potential of this specific compound to function as a charge-transporting material in electronic devices has not yet been investigated or reported in peer-reviewed literature. As such, no data on charge carrier mobility, on/off ratios, threshold voltages, or other relevant OFET performance metrics can be provided.

Advanced Applications and Specialized Research Areas for Thiophene, 2 1h Inden 2 Yl

Catalytic Properties of Thiophene (B33073), 2-(1H-inden-2-yl)- and Its Derivatives

The structural characteristics of Thiophene, 2-(1H-inden-2-yl)- make it a versatile platform for the development of catalysts. Its potential applications span from organocatalysis, where the molecule itself can act as a catalyst, to serving as a ligand for metal-catalyzed transformations.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a rapidly growing field in chemistry. uni-giessen.de Thiophene-containing structures, in particular, have been investigated for their catalytic activities. For instance, thiourea-based catalysts derived from organic molecules are effective in a variety of transformations. uni-giessen.de While direct organocatalytic applications of Thiophene, 2-(1H-inden-2-yl)- are still an emerging area of research, the principles of organocatalysis suggest its potential. The indenyl portion of the molecule can be functionalized to introduce catalytically active groups.